![molecular formula C30H21NO3 B15044376 17-(3-Phenoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15044376.png)
17-(3-Phenoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(3-PHENOXYPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with the molecular formula C18H12O3. It is known for its unique pentacyclic structure, which includes multiple fused rings and a phenoxyphenyl group.
Preparation Methods
The synthesis of 17-(3-PHENOXYPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves cyclization reactions to form the pentacyclic core.
Introduction of the phenoxyphenyl group: This step often involves a substitution reaction where a phenoxyphenyl group is introduced to the core structure.
Final modifications: Additional steps may include oxidation or reduction reactions to achieve the desired functional groups and overall structure
Chemical Reactions Analysis
17-(3-PHENOXYPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenoxyphenyl group
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Materials Science: The compound’s rigid structure and functional groups make it useful in the design of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism by which 17-(3-PHENOXYPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key signaling molecules .
Comparison with Similar Compounds
Similar compounds to 17-(3-PHENOXYPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE include other pentacyclic compounds with different substituents. These compounds may share similar structural features but differ in their chemical properties and applications. Examples include:
17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: A similar pentacyclic compound with different substituents
15-methyl-17-oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Another related compound with a methyl group.
These comparisons highlight the uniqueness of 17-(3-PHENOXYPHENYL)-17-AZAPENTACYCLO[6650~2,7~0~9,14~
Properties
Molecular Formula |
C30H21NO3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
17-(3-phenoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C30H21NO3/c32-29-27-25-21-13-4-5-14-22(21)26(24-16-7-6-15-23(24)25)28(27)30(33)31(29)18-9-8-12-20(17-18)34-19-10-2-1-3-11-19/h1-17,25-28H |
InChI Key |
FATARFJJBKFUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


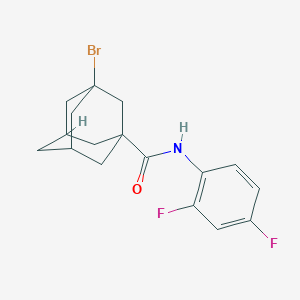
![4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15044297.png)
![8-methyl-3-(2-oxiranylmethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B15044305.png)
![2-{(Z)-[2-(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B15044326.png)
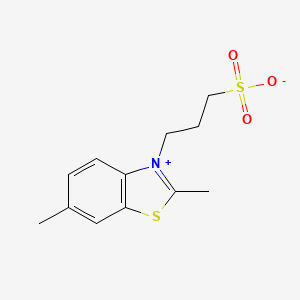
![3,4-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15044334.png)
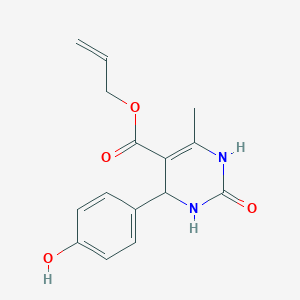
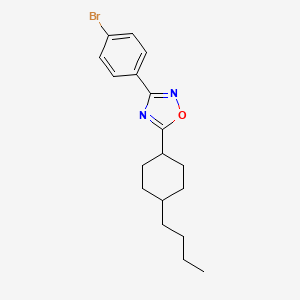
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(9H-carbazol-9-amine)](/img/structure/B15044355.png)
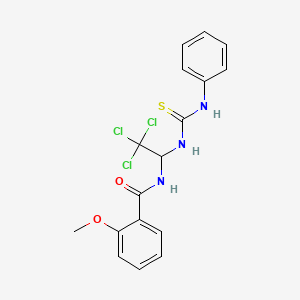
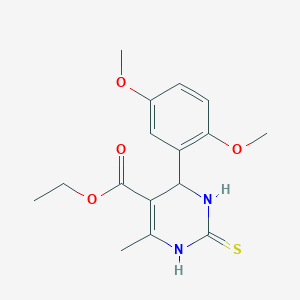
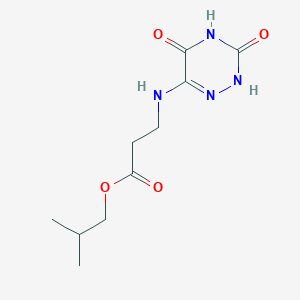
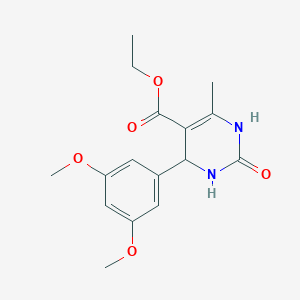
![4-bromo-N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B15044397.png)
